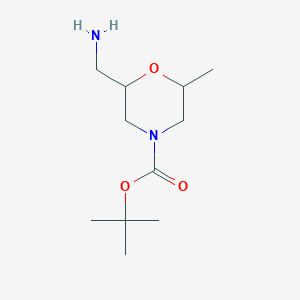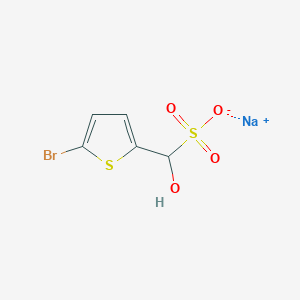
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate (Methyl 5-AIPC) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 218.24 g/mol and a melting point of 185-187 °C. It is a white, crystalline solid with a faint amine-like odor.
作用机制
Methyl 5-AIPC acts as a catalyst in organic synthesis by forming a covalent bond with the reactants and facilitating their reaction. This bond is formed through a nucleophilic substitution reaction, in which the methyl group of Methyl 5-AIPC acts as a nucleophile and attacks the electrophilic carbon atom of the reactant. This reaction produces a new covalent bond between the reactants and the methyl group of Methyl 5-AIPC, and the newly formed covalent bond is the driving force behind the reaction.
Biochemical and Physiological Effects
Methyl 5-AIPC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi, and to act as an antioxidant. It has also been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and to be effective in the treatment of certain types of depression.
实验室实验的优点和局限性
The use of Methyl 5-AIPC in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, it is insoluble in organic solvents, making it suitable for use in organic reactions. However, it has some limitations, such as its limited stability in air and its tendency to form insoluble complexes with other compounds.
未来方向
Methyl 5-AIPC has a wide range of potential future applications. It may be used as a starting material for the synthesis of more complex molecules, and its antioxidant and anti-inflammatory properties may be utilized in the development of new drugs. Additionally, its neuroprotective effects may be explored as a potential therapy for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Furthermore, its anti-tumor and anti-cancer properties may be explored as potential treatments for cancer. Finally, its fluorescent properties may be utilized in the development of new imaging techniques for medical diagnostics.
合成方法
Methyl 5-AIPC can be synthesized through a three-step process. The first step involves the reaction of 2,6-dioxopiperidine-3-ylmethyl chloride with 5-amino-1H-imidazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces 2,6-dioxopiperidine-3-ylmethyl 5-amino-1H-imidazole-4-carboxylate. The second step involves the reaction of this intermediate with methyl magnesium bromide in the presence of a base such as sodium hydroxide. This reaction produces methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate. The final step involves the recrystallization of the product from a mixture of ethanol and water.
科学研究应用
Methyl 5-AIPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in reactions such as the Wittig reaction, and as a ligand in coordination chemistry. It is also used in the synthesis of peptide-based drugs and as a fluorescent label for proteins. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds and as a building block for the synthesis of more complex molecules.
属性
IUPAC Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUABZHIKKPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)


![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)

![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)



![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)

![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
